3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This structure is notable for its diverse biological activities and potential applications in medicinal chemistry. The compound’s unique arrangement of nitrogen atoms within the fused ring system contributes to its reactivity and interaction with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the condensation of aminopyrazoles with enaminones or 1,3-diketones under acidic or basic conditions.
Introduction of the Azepan-1-ylcarbonyl Group: This step often involves the acylation of the pyrazolo[1,5-a]pyrimidine intermediate with azepan-1-ylcarbonyl chloride in the presence of a base such as triethylamine.
Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents like difluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used to investigate enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative with structural similarities.
Ocinaplon: An anxiolytic agent within the same chemical family.
Uniqueness
3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of the azepan-1-ylcarbonyl and difluoromethyl groups differentiates it from other pyrazolo[1,5-a]pyrimidine derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.
Properties
IUPAC Name |
azepan-1-yl-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O/c21-18(22)17-12-16(14-8-4-3-5-9-14)24-19-15(13-23-26(17)19)20(27)25-10-6-1-2-7-11-25/h3-5,8-9,12-13,18H,1-2,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFSDGUBUCEVTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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